N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzenesulfonamide
CAS No.:
Cat. No.: VC14787986
Molecular Formula: C18H14N4O2S
Molecular Weight: 350.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H14N4O2S |
|---|---|
| Molecular Weight | 350.4 g/mol |
| IUPAC Name | N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C18H14N4O2S/c23-25(24,15-6-2-1-3-7-15)22-14-8-9-16-17(11-14)21-18(20-16)13-5-4-10-19-12-13/h1-12,22H,(H,20,21) |
| Standard InChI Key | HDKFXCXJJMRDMX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CN=CC=C4 |
Introduction
N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzenesulfonamide is a complex organic compound belonging to the class of benzimidazole derivatives. It features a benzenesulfonamide group attached to a benzimidazole core, which is further substituted with a pyridin-3-yl moiety. This unique combination of functional groups contributes to its potential biological activity and interactions with various molecular targets, making it an important compound in medicinal chemistry.
Synthesis and Characterization
The synthesis of N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzenesulfonamide typically involves multi-step reactions, including condensation, cyclization, and functional group transformations. These processes require careful control of reaction conditions to ensure high yields and purity of the final product.
Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are used to analyze the compound's functional groups and molecular integrity.
Biological Activities and Applications
Benzimidazole derivatives, including N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzenesulfonamide, exhibit diverse biological activities. These compounds have shown potential as antimicrobial, anti-inflammatory, and anticancer agents. The presence of both benzimidazole and pyridine rings enhances its potential for biological activity, making it a valuable candidate for further research in medicinal chemistry.
Biological Activities Table
| Activity | Description |
|---|---|
| Antimicrobial | Disrupts cellular processes in pathogens |
| Anti-inflammatory | Potential to reduce inflammation |
| Anticancer | Potential anticancer properties due to interaction with biological targets |
Research Findings and Future Directions
Research on N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzenesulfonamide highlights its interactions with specific biological targets, which are crucial for understanding its mechanism of action and potential therapeutic effects. Further studies are needed to fully explore its pharmacological properties and potential applications in various scientific fields.
Notable Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Pyridin-3-ylbenzimidazole | Contains a pyridine ring fused to a benzimidazole | Exhibits strong antimicrobial properties |
| Benzimidazole sulfonamide derivatives | Contains various substituents on the benzimidazole | Diverse biological activities across different derivatives |
| 1H-Benzimidazole derivatives | Varying substitutions on the benzimidazole core | Potential anticancer activity |
These compounds share structural similarities with N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzenesulfonamide but differ in their specific functional groups and biological activities.
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